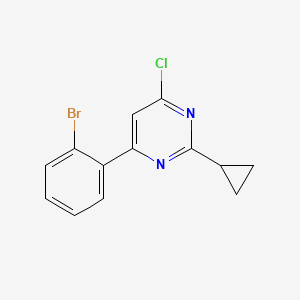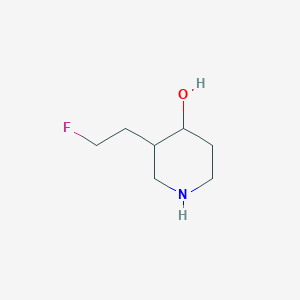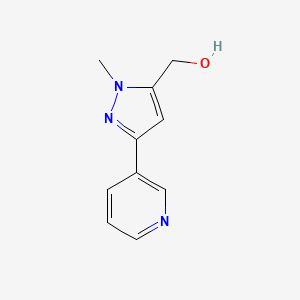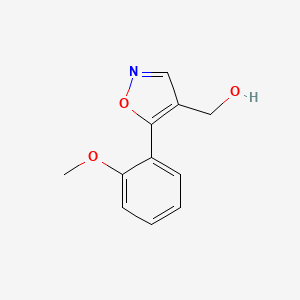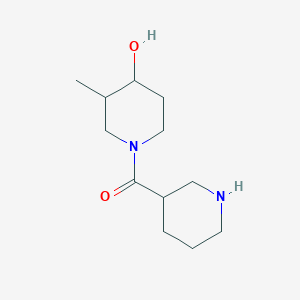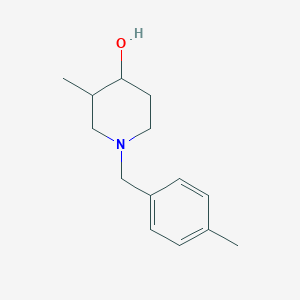![molecular formula C11H21NO B1475426 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 1596866-80-6](/img/structure/B1475426.png)
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
Overview
Description
“1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C11H21NO. It has a molecular weight of 183.29 g/mol. It is also known by other names such as “(1-Methylpiperidin-4-yl)methanol” and "(1-Methyl-4-piperidinyl)methanol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutanol group attached to a methylpiperidine group. The InChI code for this compound is 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3, a boiling point of 189.0±13.0 °C at 760 mmHg, and a flash point of 72.4±18.5 °C . It also has a molar refractivity of 37.6±0.3 cm3, a polar surface area of 23 Å2, and a molar volume of 136.1±3.0 cm3 .Scientific Research Applications
Antimicrobial Activity
One study focused on the synthesis of Schiff base ligands containing cyclobutane and thiazole rings, which demonstrated antimicrobial activities against various microorganisms. The study highlights the potential use of cyclobutane derivatives in developing antimicrobial agents (Cukurovalı et al., 2002).
Chemokine Receptor Antagonism
Another study discovered a compound with a 4-methylpiperidin-1-yl group that acted as an antagonist of the human CCR10 Ca2+ flux, showing potential efficacy in a murine model of contact hypersensitivity. This suggests a potential application in targeting chemokine receptors for therapeutic purposes (Abeywardane et al., 2016).
Sigma Receptor Ligands
Research into substituted 1-phenyl-2-cyclopropylmethylamines, including those with 4-methylpiperidine moieties, showed high affinity for sigma receptors. These findings indicate the relevance of such compounds in exploring sigma receptor-mediated biological processes and potential therapeutic applications (Prezzavento et al., 2007).
DNA Repair Pathway Inhibition
A study on the inhibition of the ERCC1-XPF endonuclease activity to sensitize cancer cells to chemotherapeutic agents highlights the use of compounds with 4-methylpiperazin-1-yl groups. This work contributes to understanding the role of specific chemical structures in enhancing the efficacy of cancer treatments (Elmenoufy et al., 2020).
Synthetic Chemistry
The synthesis and characterization of new Schiff base ligands with cyclobutane rings, along with their antimicrobial activity, underscore the utility of cyclobutane derivatives in synthetic chemistry and potential pharmacological applications (Yilmaz & Cukurovalı, 2003).
properties
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-3-7-12(8-4-10)9-11(13)5-2-6-11/h10,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJEDTYUKMFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





